molecular formula C7H9N3O4 B1367686 Ethyl 1-methyl-3-nitropyrazole-5-carboxylate CAS No. 1245807-07-1

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate

Cat. No. B1367686
M. Wt: 199.16 g/mol
InChI Key: XAVAKIWHFFUSFO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate (CAS# 1245807-07-1) is a useful research chemical . It has a molecular weight of 199.16 and a molecular formula of C7H9N3O4 .


Synthesis Analysis

The synthesis of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is characterized by a canonical SMILES string: CCOC(=O)C1=CC(=NN1C)N+[O-] and an InChI string: InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C .

Scientific Research Applications

  • Neuroprotection and Anti-neuroinflammatory Agents
    • Field : Pharmaceutical Research
    • Application : Triazole-Pyrimidine hybrids, which may include similar compounds to Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .
    • Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Chemical Research
    • Field : Chemical Research
    • Application : Ethyl 3-methyl-1H-pyrazole-5-carboxylate, a compound similar to Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, is used in chemical research .
    • Methods : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
    • Results : The outcomes of using this compound in research can vary widely depending on the specific experiments conducted. Unfortunately, specific results or outcomes were not available in the source .
  • Chemical Research
    • Field : Chemical Research
    • Application : “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate”, a compound similar to “Ethyl 1-methyl-3-nitropyrazole-5-carboxylate”, is used in chemical research .
    • Methods : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
    • Results : The outcomes of using this compound in research can vary widely depending on the specific experiments conducted. Unfortunately, specific results or outcomes were not available in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Nitropyrazoles, including Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, have potential applications in the field of explosive materials. The development of novel melt-castable compounds with melting points ranging from 80 to 110 C is particularly important due to the limited performance and high toxicity associated with TNT (trinitrotoluene) .

properties

IUPAC Name

ethyl 2-methyl-5-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKIWHFFUSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239268
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

CAS RN

1245807-07-1
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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